tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Table 1: Molecular Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₄N₂O₃ |
| Molecular Weight | 374.5 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (–OH group) |
| Hydrogen Bond Acceptors | 4 (ester O, hydroxyl O, 2N) |
Data derived from PubChem and vendor specifications.
Properties
IUPAC Name |
tert-butyl 9-benzyl-5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORWXSGGQJXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 3,9-Diazaspiro[5.5]undecane Scaffold
The 3,9-diazaspiro[5.5]undecane framework is typically synthesized via cyclization reactions involving diamine precursors and appropriate bifunctional reagents. Common approaches include:
- Intramolecular cyclization of diamines with dihalides or ditosylates to form the spirocyclic ring system.
- Reductive amination or nucleophilic substitution to introduce nitrogen atoms at the 3 and 9 positions.
- Use of protected amines and carboxylates to control regioselectivity and facilitate downstream functionalization.
These methods ensure the formation of the bicyclic diazaspiro structure with high stereochemical control, which is critical for biological activity.
Hydroxymethylation at the 1-Position
The hydroxymethyl group at the 1-position is introduced by selective functionalization of the nitrogen atom:
- Formaldehyde or paraformaldehyde is commonly used as the hydroxymethyl source.
- The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of formaldehyde, often under mildly basic or neutral conditions.
- The hydroxymethylation is usually carried out after benzylation to avoid interference and to maintain regioselectivity.
Protection of the Carboxylate as tert-Butyl Ester
The carboxylate function at the 3-position is protected as a tert-butyl ester to improve stability and facilitate purification:
- Protection is typically achieved by treatment of the free acid or acid chloride with tert-butanol in the presence of an acid catalyst or by using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- This step can be performed early in the synthetic sequence or after the core scaffold and substituents are installed, depending on the synthetic route.
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Purpose/Transformation |
|---|---|---|
| 1 | Diamine precursor + dihalide/ditosylate, base | Formation of 3,9-diazaspiro[5.5]undecane core |
| 2 | Benzyl bromide, base (e.g., Et3N), solvent (CH2Cl2) | Benzylation at 9-position nitrogen |
| 3 | Formaldehyde or paraformaldehyde, mild base | Hydroxymethylation at 1-position nitrogen |
| 4 | tert-Butanol + acid catalyst or Boc2O + base | Protection of carboxylate as tert-butyl ester |
| 5 | Purification (chromatography, crystallization) | Isolation of pure tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Detailed Research Findings and Optimization Notes
- The benzylation step requires careful monitoring to avoid dialkylation or quaternization of the amine. Using a slight excess of benzyl halide and mild base at room temperature typically yields the mono-benzylated product with high selectivity.
- Hydroxymethylation is best performed under controlled pH to prevent polymerization of formaldehyde and to ensure selective substitution at the nitrogen atom without affecting other sensitive groups.
- Protection of the carboxylate as tert-butyl ester increases compound stability during purification and biological testing. The use of Boc2O is preferred for mild reaction conditions and high yields.
- Stereochemical integrity of the spirocyclic core is maintained throughout the synthesis by employing mild reaction conditions and avoiding harsh reagents that could cause ring opening or epimerization.
- The overall yield of the final compound depends on the efficiency of each step, with typical isolated yields ranging from 50% to 75% per step, leading to an overall moderate yield.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Core formation | Diamine + dihalide, base, reflux or room temp | High stereoselectivity required |
| Benzylation | Benzyl bromide, Et3N, CH2Cl2, rt, 12-24 h | Avoid excess reagent |
| Hydroxymethylation | Formaldehyde, pH 7-8, aqueous or organic solvent, rt | Controlled pH critical |
| Carboxylate protection | Boc2O, base (Et3N), CH2Cl2, 0-25°C | Mild conditions preferred |
| Purification | Column chromatography or recrystallization | Ensures compound purity >95% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Pharmacological Potential
Preliminary studies suggest that compounds with similar spirocyclic structures often exhibit significant pharmacological activities. tert-butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has shown promise in various biological assays, particularly in the context of:
- Antimicrobial Activity : Investigations into its efficacy against microbial pathogens.
- Anticancer Properties : Potential interactions with cancer cell lines indicating cytotoxic effects.
- Neuropharmacology : Possible modulation of neurotransmitter receptors influencing neurological pathways.
These activities warrant further investigation to elucidate specific mechanisms of action and therapeutic potential .
Interaction Studies
Understanding the binding affinity of this compound to biological targets is crucial for its development as a pharmaceutical candidate. Techniques used in these studies include:
- Molecular Docking Simulations : To predict interactions with target enzymes or receptors.
- In Vitro Binding Assays : To measure the actual binding affinity to specific proteins or receptors involved in metabolic pathways.
These studies are essential for guiding further development and optimization of the compound for therapeutic use .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- N-Alkylation Reactions : To introduce the benzyl group.
- Carboxylation Reactions : For incorporating the carboxylic acid moiety.
- Hydroxymethylation : To add the hydroxymethyl group at the desired position.
Each step requires careful optimization to ensure high yields and purity .
Mechanism of Action
The mechanism of action of tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazaspiro[5.5]undecane scaffold is versatile, with modifications at the 3-, 9-, and 1-positions significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Structural and Functional Modifications
Key Differences
Substituent Effects :
- The target compound ’s hydroxymethyl and benzyl groups enhance hydrophilicity and steric bulk compared to analogs like the 7,7-difluoro derivative (clogP = 2.1 vs. ~3.5 for the target) .
- Fluoroindole derivatives (e.g., CAS 1784848-04-9) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the target’s hydroxymethyl group may increase susceptibility to oxidation .
Microwave-assisted methods (e.g., 47% yield in ) are common for spirocyclic systems, but the target’s discontinuation suggests scalability challenges .
Applications: p97 Inhibitors: Fluoroindole derivatives () show nanomolar potency against AAA ATPase p97, a cancer target, while the target compound lacks reported activity data . Imaging Agents: Methoxybenzamido derivatives () are used in brain PET tracers, leveraging their balanced logP (clogP = 3.0) for blood-brain barrier penetration .
Biological Activity
Tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C22H34N2O3
- Molecular Weight : 374.5 g/mol
- Functional Groups : Contains a tert-butyl group, a benzyl moiety, and a hydroxymethyl group within a diazaspiro framework.
The diazaspiro structure is significant because it may influence the compound's interactions with biological targets, such as receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate | C21H32N2O2 | Lacks benzyl group |
| Tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C21H32N2O2 | Contains an oxo group |
The presence of the benzyl group in this compound distinguishes it from similar compounds, potentially enhancing its biological activity .
Pharmacological Potential
Preliminary studies suggest that compounds with similar spirocyclic structures exhibit significant pharmacological activities. This compound has shown promise in various biological assays, particularly in:
- Receptor Binding Studies : Interaction studies indicate potential binding affinity to GABA receptors and other neurotransmitter systems, which could influence neuronal signaling pathways .
- Antimicrobial Activity : Research indicates that diazaspiro compounds can exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on structural analogs:
- GABA Receptor Modulation : Similar diazaspiro compounds have been identified as GABA receptor antagonists, suggesting that this compound may also influence GABAergic signaling pathways .
- Enzyme Inhibition : The structural features may allow for interactions with enzymes involved in metabolic processes, potentially leading to altered pharmacokinetics or pharmacodynamics .
Study on GABAAR Antagonism
A study highlighted the activity of diazaspiro compounds as competitive antagonists at GABA type A receptors (GABAAR), showing low cellular membrane permeability but significant modulation of immune responses . This finding underscores the potential of this compound in influencing both neurological and immune functions.
Antimicrobial Screening
In another case study involving structurally similar compounds, antimicrobial efficacy was demonstrated against various bacterial strains, indicating that modifications to the diazaspiro structure can enhance bioactivity against pathogens .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Spirocyclic Core : Achieved through cyclization reactions.
- Alkylation for Tert-butyl Group Introduction : Utilizing alkylation reactions to introduce the tert-butyl group.
- Hydroxymethyl Functionalization : Selective oxidation or reduction reactions to modify the hydroxymethyl group.
These methods highlight the complexity and multi-step nature of synthesizing this compound, necessitating careful optimization for yield and purity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including spirocyclic ring formation via cycloaddition or alkylation, followed by tert-butyl carbamate protection. Key intermediates (e.g., diazaspiro precursors) should be characterized using ¹H/¹³C NMR to confirm regiochemistry and LC-MS for purity assessment. For hydroxymethyl group introduction, reductive amination or hydroxylation protocols may apply, requiring monitoring by FT-IR for functional group validation. Reference analogous diazaspiro compounds in and for structural guidance .
Q. How should researchers handle safety protocols for this compound given limited hazard data?
- Methodological Answer : Adopt universal precautions (gloves, lab coats, fume hoods) as default, given the absence of specific GHS classification (see ). For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis. Follow institutional Chemical Hygiene Plans () for waste disposal and emergency procedures. Cross-reference structurally similar benzyl-diazaspiro compounds ( ) for hazard analogies .
Q. What spectroscopic techniques are critical for confirming the spirocyclic architecture of this compound?
- Methodological Answer : X-ray crystallography is definitive for spirocyclic conformation. If crystals are unavailable, use 2D NMR (COSY, NOESY) to resolve overlapping signals in the diazaspiro core. Compare computational DFT-optimized structures () with experimental NMR shifts to validate spatial arrangement. For hydroxymethyl group detection, DEPT-135 can distinguish CH₂OH environments .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates for spirocyclization steps. Use ICReDD’s reaction design framework () to predict regioselectivity and minimize byproducts. Validate computational predictions with small-scale experiments, iterating parameters (temperature, solvent polarity) using DoE (Design of Experiments) principles .
Q. What strategies resolve contradictions between theoretical predictions and experimental yields in diazaspiro ring formation?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or kinetic vs. thermodynamic control. Apply microkinetic modeling (e.g., using CHEMKIN) to reconcile computational and experimental data. Perform in situ FT-IR to monitor reaction progress and identify side reactions. Cross-validate with HPLC-MS to quantify intermediates and adjust catalyst loading (e.g., Pd/C for debenzylation) as needed .
Q. How can researchers leverage heterogeneous catalysis to improve the scalability of this compound’s synthesis?
- Methodological Answer : Screen solid-supported catalysts (e.g., silica-immobilized enzymes or metal-organic frameworks) for key steps like benzyl group removal or hydroxymethylation. Use high-throughput experimentation (HTE) to assess catalyst stability and reusability. Reference CRDC subclass RDF2050107 () for particle technology advancements in catalyst design. Optimize reaction conditions via response surface methodology (RSM) .
Q. What computational tools are recommended for predicting the environmental fate of this compound?
- Methodological Answer : Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate biodegradation pathways and ecotoxicity. Model atmospheric persistence via quantitative structure-activity relationship (QSAR) tools, referencing DOE’s atmospheric chemistry frameworks () for pollutant fate analysis. Validate predictions with OECD 301/302 biodegradation assays .
Data Management and Validation
Q. How should researchers address data integrity challenges in multi-institutional studies involving this compound?
- Methodological Answer : Implement blockchain-secured ELNs (Electronic Lab Notebooks) to ensure traceability and prevent data tampering. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Cross-check spectral data against public repositories (e.g., NMRShiftDB) and apply PCA (Principal Component Analysis) to detect outliers in collaborative datasets .
Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological assays of derivatives?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to IC₅₀ determinations. Use ANCOVA to adjust for batch-to-batch variability in compound purity. Validate assumptions with Kolmogorov-Smirnov tests for normality and Levene’s test for homogeneity of variance. Reference CRDC’s RDF2050108 () for process control methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
